molecular formula C9H18N2O2S B13048062 Cefathiamidine impurity 16

Cefathiamidine impurity 16

Cat. No.: B13048062
M. Wt: 218.32 g/mol
InChI Key: FMJRHUVNQUUTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefathiamidine impurity 16 is a chemical compound that is often encountered as an impurity in the synthesis of cefathiamidine, a cephalosporin antibiotic. The molecular formula of this compound is C10H11BrN2O5S, and it has a molecular weight of 351.174 g/mol . This impurity is characterized by its unique structure, which includes a bromoacetyl group and a bicyclic ring system.

Preparation Methods

The preparation of cefathiamidine impurity 16 involves specific synthetic routes and reaction conditions. One common method involves the reaction of acetyl bromide with 7-ACA (7-aminocephalosporanic acid) in the presence of a reaction solvent and an auxiliary solvent . The reaction is typically carried out under controlled conditions to ensure the formation of the desired impurity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Cefathiamidine impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the bromoacetyl group in this compound can undergo nucleophilic substitution reactions to form different products. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cefathiamidine impurity 16 has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in cefathiamidine formulations . In biology and medicine, it is studied for its potential effects on bacterial cells and its role in the overall efficacy of cefathiamidine as an antibiotic . In the pharmaceutical industry, understanding the presence and behavior of impurities like this compound is crucial for ensuring the safety and effectiveness of drug products.

Mechanism of Action

The mechanism of action of cefathiamidine impurity 16 is related to its interaction with bacterial cells. Like cefathiamidine, this impurity may bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting their activity and disrupting cell wall synthesis . This leads to the weakening and eventual lysis of the bacterial cell. The specific molecular targets and pathways involved in this process are similar to those of cefathiamidine.

Comparison with Similar Compounds

Cefathiamidine impurity 16 can be compared with other similar compounds, such as cefathiamidine impurity 1 and other cephalosporin impurities. These compounds share structural similarities, such as the presence of a bicyclic ring system and functional groups like bromoacetyl. this compound is unique due to its specific molecular structure and the presence of defined stereocenters . This uniqueness can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-6(2)10-9(11-7(3)4)14-5-8(12)13/h6-7H,5H2,1-4H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJRHUVNQUUTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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